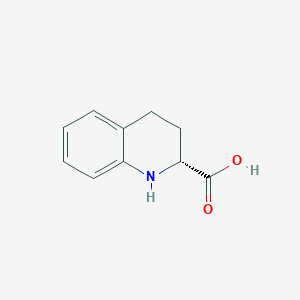

(R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid

Descripción

(R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid (CAS: 92977-00-9) is a chiral tetrahydroquinoline derivative with a molecular formula of C₁₀H₁₁NO₂ and a molecular weight of 177.2 g/mol . It serves as a conformationally constrained analogue of unnatural amino acids, such as pipecolic acid, and is utilized in medicinal chemistry for drug discovery . The compound is commercially available for research purposes, with purity >95%, and requires storage at 2–8°C to maintain stability . Its stereochemistry (R-configuration) is critical for interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles .

Propiedades

IUPAC Name |

(2R)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJVTYVKQNOXPP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2N[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446770 | |

| Record name | (2R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92977-00-9 | |

| Record name | (2R)-1,2,3,4-Tetrahydro-2-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92977-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Chiral Resolution from Racemic Mixtures

One classical approach involves preparing the racemic 1,2,3,4-tetrahydroquinoline-2-carboxylic acid followed by resolution to isolate the (R)-enantiomer.

- Racemic synthesis : The racemic amino acid can be synthesized by cyclization of appropriate precursors or by catalytic hydrogenation of quinoline derivatives.

- Resolution : Enantiomeric separation is achieved by chiral high-performance liquid chromatography (HPLC) or enzymatic oxidation using D-amino acid oxidase, which selectively oxidizes one enantiomer, leaving the other intact.

This method, while effective, can be limited by the need for specialized chiral separation equipment or enzymes.

Asymmetric Synthesis via Chiral Activated Derivatives

A more direct and scalable approach involves asymmetric synthesis using chiral auxiliaries or activated derivatives:

- Activated carboxylic acid derivatives of quinoline precursors are reacted with amines bearing chiral groups to induce stereoselectivity.

- Suitable chiral groups include those derived from chiral alcohols such as (+)-S-indanol, (+)-S-methyl mandelate, and various alkyl lactates (e.g., (+)-R or (-)-S methyl lactate).

- The reaction is typically carried out in aprotic solvents like tetrahydrofuran, acetonitrile, or dimethylformamide, often in the presence of bases such as triethylamine or potassium carbonate.

- Catalysts such as palladium(0) complexes (e.g., tetrakis(triphenylphosphine)palladium) or palladium(II) salts (e.g., palladium acetate) facilitate coupling and cyclization steps.

After the coupling, protecting groups on the carboxylic acid or nitrogen are removed under conventional conditions to yield the free (R)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid.

Domino and Tandem Reaction Approaches

Recent literature highlights domino (cascade) reactions as efficient routes to tetrahydroquinoline derivatives:

- Reduction followed by cyclization : For example, reduction of quinoline precursors to cyclic imines, followed by further reduction, yields tetrahydroquinolines with high diastereoselectivity (yields 93–98%).

- Reductive amination and nucleophilic aromatic substitution (SNAr) : A sequence where an initial reductive amination forms an amine intermediate, which undergoes intramolecular SNAr ring closure to form the tetrahydroquinoline ring system. This method provides yields ranging from 58% to 98% depending on substrate stability.

- Addition of formaldehyde during hydrogenation can lead to N-methylated tetrahydroquinoline derivatives, demonstrating the versatility of this approach.

These methods are advantageous for their operational simplicity and high yields, often avoiding the need for chiral resolution if chiral starting materials or catalysts are used.

Industrial and Scalable Methods

Industrial synthesis often focuses on cost-effective, scalable routes:

- Catalytic hydrogenation of quinoline-2-carboxylic acid derivatives under controlled conditions to produce tetrahydroquinoline carboxylic acids.

- Use of continuous flow reactors to optimize reaction parameters such as temperature (20°C to 150°C), solvent choice (acetonitrile, dimethylformamide), and catalyst loading to maximize yield and purity.

- Multi-step syntheses starting from readily available aniline derivatives and dihydropyran under acidic conditions to form the tetrahydroquinoline core, followed by functional group transformations to install the carboxylic acid moiety.

Summary Table of Preparation Methods

| Methodology | Key Features | Typical Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Chiral Resolution | Racemic synthesis + chiral HPLC or enzymatic oxidation | Enzymatic oxidation with D-amino acid oxidase; chiral HPLC | Variable (depends on resolution efficiency) | Requires chiral separation techniques |

| Asymmetric Synthesis with Chiral Auxiliaries | Use of chiral alcohol-derived groups on activated acid derivatives | Pd(0) or Pd(II) catalysis; aprotic solvents; bases like triethylamine | High (often >80%) | Protecting group strategies needed |

| Domino/Tandem Reactions | Reduction + cyclization or reductive amination + S_NAr | Hydrogenation; formaldehyde addition; intramolecular ring closure | 58–98% | High diastereoselectivity; operationally simple |

| Industrial Catalytic Hydrogenation | Scalable hydrogenation of quinoline derivatives | Pd/C catalyst; continuous flow; 20–150°C; aprotic solvents | High | Cost-effective; suitable for bulk production |

Detailed Research Findings

- The absolute configuration of (R)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has been established through chemical correlation with known chiral compounds and enzymatic oxidation methods.

- Palladium-catalyzed coupling reactions are critical in asymmetric synthesis, enabling the formation of the tetrahydroquinoline ring with high stereocontrol.

- Domino reaction strategies provide efficient access to tetrahydroquinoline derivatives with excellent yields and stereoselectivity, facilitating the synthesis of complex analogs for pharmaceutical applications.

- Protecting group strategies (e.g., t-butyl esters for carboxylic acids, nitrogen protecting groups) are essential to control reactivity and selectivity during multi-step syntheses.

Aplicaciones Científicas De Investigación

®-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.

Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various pharmaceuticals.

Mecanismo De Acción

The mechanism of action of ®-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The chiral nature of the compound allows it to fit into specific active sites, potentially inhibiting or activating biological processes. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

1,2,3,4-Tetrahydroisoquinoline Derivatives

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid

- Structural Differences: The isoquinoline scaffold positions the nitrogen atom in the second ring, unlike the quinoline system where nitrogen is in the first ring. This alters electronic distribution and hydrogen-bonding capabilities .

- Biological Relevance : Acts as a constrained phenylalanine (Phe) analogue, influencing receptor binding in opioid and enzyme inhibition studies .

- Synthesis: Diastereoselective methods involving asymmetric hydrogenation are employed, similar to tetrahydroquinoline synthesis .

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic)

- Function: A well-known Phe analogue used in peptidomimetics to enhance metabolic stability and target specificity .

- Comparison: Unlike (R)-tetrahydroquinoline-2-carboxylic acid, Tic’s carboxylic acid group at position 3 limits its flexibility, making it more rigid in receptor interactions .

| Parameter | (R)-Tetrahydroquinoline-2-carboxylic Acid | Tetrahydroisoquinoline-3-carboxylic Acid (Tic) |

|---|---|---|

| Scaffold | Quinoline | Isoquinoline |

| Carboxylic Acid Position | Position 2 | Position 3 |

| Conformational Flexibility | Moderate | Low (highly constrained) |

| Biological Role | Pipecolic acid analogue | Phenylalanine analogue |

| Key Applications | Enzyme inhibitors, drug intermediates | Peptidomimetics, opioid receptor ligands |

Methyl Ester Derivatives

Methyl 1,2,3,4-Tetrahydroquinoline-2-carboxylate

- Structural Modification : Esterification of the carboxylic acid group improves lipophilicity, enhancing cell membrane permeability .

- Applications : Used as intermediates in asymmetric synthesis. The S-enantiomer methyl ester (CAS: 63430-79-5) is commercially available, highlighting the importance of chirality in downstream reactions .

- Comparison : The ester form is less polar than the carboxylic acid, making it more suitable for pharmacokinetic optimization in prodrug design .

Helquinoline Structural Analogues

Compounds such as 6-R-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid feature additional methyl groups at positions 2 and 4, which increase steric hindrance and reduce rotational freedom . These modifications:

Tetrahydroquinoline-Based Pharmaceuticals

Substituted tetrahydroquinolines are pivotal in drug discovery:

- Antihypertensive Agents : Derivatives with electron-withdrawing groups (e.g., chloro, nitro) show enhanced activity .

- Antioxidants : Alkyl substituents at position 6 improve radical-scavenging efficiency .

- Comparison: (R)-Tetrahydroquinoline-2-carboxylic acid’s lack of alkyl/aryl substituents limits its direct use in these applications but makes it a versatile intermediate for further functionalization .

Physicochemical and Pharmacokinetic Comparisons

- Solubility: The carboxylic acid group in (R)-tetrahydroquinoline-2-carboxylic acid confers higher polarity (aqueous solubility: ~10 mM in DMSO) compared to ester derivatives .

- Stereochemical Impact : The R-enantiomer exhibits distinct binding affinities in chiral environments, as seen in enzyme inhibition assays, whereas the S-enantiomer may display reduced activity .

- Synthetic Accessibility: Asymmetric Brønsted acid catalysis enables efficient synthesis of enantiopure tetrahydroquinolines, though yields vary with substituent complexity .

Actividad Biológica

(R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid (THQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Overview of Biological Activity

THQCA and its derivatives have been studied for various biological activities, including:

- Antitumor Activity : THQCA has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and the modulation of apoptotic proteins.

- Antimicrobial Properties : Certain derivatives exhibit activity against gram-negative bacteria and fungi.

- Neuroprotective Effects : Research indicates potential neuroprotective roles, particularly in models of neurodegenerative diseases.

The biological activities of THQCA are largely attributed to its interactions with specific biomolecular targets. For instance:

- Inhibition of Bcl-2 Proteins : Some studies have demonstrated that THQCA derivatives can bind to Bcl-2 family proteins, crucial for regulating apoptosis in cancer cells. For example, one study reported a Ki value of 5.2 µM against Bcl-2 protein, indicating effective inhibition that could lead to enhanced apoptosis in tumor cells .

- Chloride Transport Modulation : Certain analogs have been identified to enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein, showcasing potential therapeutic applications for cystic fibrosis .

Antitumor Activity

A series of substituted tetrahydroisoquinoline derivatives were developed based on THQCA. These compounds exhibited significant anti-proliferative effects against various cancer cell lines. In particular:

- Compound 11t was found to induce apoptosis and activate caspase-3 in Jurkat cells in a dose-dependent manner .

- The study highlighted the importance of structural modifications in enhancing the binding affinity and biological efficacy of these compounds.

Antimicrobial Studies

Research has also focused on the antimicrobial properties of THQCA derivatives. A notable study synthesized novel quinoline derivatives that demonstrated:

- Effective in vitro activity against both gram-negative microorganisms and Staphylococcus aureus.

- The most active compounds showed comparable efficacy to established antibiotics while exhibiting improved pharmacokinetic profiles .

Data Tables

The following table summarizes key findings regarding the biological activities of THQCA and its derivatives:

| Activity Type | Compound/Derivative | IC50/Ki Value | Notes |

|---|---|---|---|

| Antitumor | Compound 11t | Ki = 5.2 µM | Induces apoptosis via Bcl-2 inhibition |

| Chloride Transport | Tetrahydroisoquinoline | EC50 < 10 nM | Enhances chloride transport in CFTR mutants |

| Antimicrobial | Various Derivatives | Varies | Effective against gram-negative bacteria |

Q & A

What are the optimal synthetic routes for (R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid, and how can enantiomeric purity be ensured?

Answer:

Synthesis typically involves multi-step routes, including cyclization of substituted anilines with carbonyl precursors and stereoselective reduction. Key steps may include:

- Chiral Resolution : Use of chiral auxiliaries or catalysts to enforce (R)-configuration, such as asymmetric hydrogenation or enzymatic resolution .

- Protection Strategies : Carboxylic acid groups are often protected (e.g., as esters) during synthesis to prevent side reactions .

- Validation : Enantiomeric purity is confirmed via chiral HPLC or polarimetry, with comparison to certified standards (e.g., Pharmacopeial references) .

Contradictions : Some protocols report lower yields in stereoselective steps, necessitating iterative optimization of reaction conditions .

How can researchers characterize the structural and electronic properties of this compound?

Answer:

Advanced analytical techniques are required:

- Spectroscopy : H/C NMR to confirm regiochemistry and substituent orientation. IR spectroscopy identifies carboxylic acid and secondary amine functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects isotopic patterns .

- X-ray Crystallography : Resolves absolute stereochemistry and intermolecular interactions in solid-state forms .

Data Gaps : Limited public crystallographic data for this specific enantiomer; researchers may need to generate proprietary datasets .

What biological targets or pathways are associated with this compound?

Answer:

The compound’s tetrahydroquinoline core is implicated in:

- GPCR Modulation : Derivatives like CGP 61594 act as antagonists at glutamate receptors, suggesting potential for neurological studies .

- Enzyme Inhibition : Structural analogs show activity against proteases and kinases, particularly in cancer models (e.g., anti-proliferative effects in colorectal cancer) .

- Metal Chelation : The carboxylic acid group may interact with metal ions (e.g., Cu) in biochemical assays, affecting redox signaling .

What in vivo models have been used to evaluate its therapeutic potential?

Answer:

Preclinical studies focus on:

- Cancer Models : Inhibition of dimethylhydrazine-induced colorectal tumors in mice, with dose-dependent reduction in tumor burden .

- Neuroprotection : Derivatives improve outcomes in ischemic brain injury models, though direct evidence for the (R)-enantiomer is limited .

Methodological Note : Administered via intraperitoneal injection (5–50 mg/kg) with pharmacokinetic monitoring to assess bioavailability .

How does stereochemistry influence its pharmacological activity?

Answer:

The (R)-configuration is critical for:

- Receptor Binding : Enhanced affinity for G protein-coupled receptors (GPCRs) compared to the (S)-enantiomer, as seen in radioligand displacement assays .

- Metabolic Stability : (R)-enantiomers often exhibit slower hepatic clearance due to steric shielding of metabolically labile groups .

Contradictions : Some studies report minimal stereochemical impact on antimicrobial activity, suggesting target-dependent effects .

What experimental conditions are critical for maintaining compound stability?

Answer:

- Storage : Under inert atmosphere (N/Ar) at –20°C to prevent oxidation of the tetrahydroquinoline ring .

- pH Control : In aqueous solutions, maintain pH 6–8 to avoid decarboxylation or ring-opening .

- Light Sensitivity : Protect from UV exposure to prevent photodegradation, as observed in related quinoline derivatives .

How can researchers resolve contradictions in reported bioactivity data?

Answer:

Discrepancies may arise from:

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HT-29) and endpoint measurements (e.g., IC vs. EC) .

- Impurity Effects : Trace enantiomers or synthetic byproducts (e.g., lactams) can skew results; validate purity with ≥95% HPLC thresholds .

- Species Differences : Cross-validate in vitro findings with human-derived primary cells and rodent models .

What computational tools are used to predict its ADMET properties?

Answer:

- Molecular Dynamics (MD) : Simulates membrane permeability and blood-brain barrier penetration .

- QSAR Models : Predict logP (2.1–2.5) and solubility (<1 mg/mL in water), guiding formulation strategies .

- CYP450 Inhibition : SwissADME or ADMETLab2.0 assess metabolic liabilities (e.g., CYP3A4 inhibition risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.